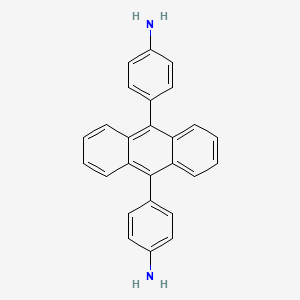

Benzenamine, 4,4'-(9,10-anthracenediyl)bis-

Description

BenchChem offers high-quality Benzenamine, 4,4'-(9,10-anthracenediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4,4'-(9,10-anthracenediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[10-(4-aminophenyl)anthracen-9-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c27-19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(18-11-15-20(28)16-12-18)24-8-4-3-7-23(24)25/h1-16H,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNOFHCTUSIHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389016 | |

| Record name | Benzenamine, 4,4'-(9,10-anthracenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106704-35-2 | |

| Record name | Benzenamine, 4,4'-(9,10-anthracenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9,10-bis(4-aminophenyl)anthracene

This technical guide provides a comprehensive overview of the core chemical properties of 9,10-bis(4-aminophenyl)anthracene, a molecule of significant interest in the fields of materials science and drug development. This document is intended for researchers, scientists, and professionals in these areas, offering a blend of theoretical principles and practical insights into the synthesis, purification, and characterization of this versatile compound.

Introduction to 9,10-bis(4-aminophenyl)anthracene

9,10-bis(4-aminophenyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core functionalized at the 9 and 10 positions with 4-aminophenyl groups. This unique structure, featuring a large π-conjugated system extended by electron-donating amino groups, imparts a range of desirable photophysical and electrochemical properties. These characteristics make it a promising candidate for applications as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells, as well as a fluorescent probe in biological imaging and sensing.[1][2][3] The presence of the amino groups also offers a reactive site for further chemical modification, allowing for the fine-tuning of its properties for specific applications.

Synthesis and Purification

The synthesis of 9,10-bis(4-aminophenyl)anthracene can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This well-established method provides a versatile and efficient route to form carbon-carbon bonds between an aryl halide and an organoboron compound.

Synthetic Workflow

Caption: Synthetic workflow for 9,10-bis(4-aminophenyl)anthracene.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Causality: The choice of the Suzuki-Miyaura coupling is predicated on its high functional group tolerance, which is crucial for handling the reactive amino groups on the boronic acid, and its generally high yields for the synthesis of biaryl compounds.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9,10-dibromoanthracene (1 equivalent), 4-aminophenylboronic acid (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2 M, 4 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, commonly toluene, ethanol, and water in a ratio that ensures the solubility of all reactants.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 24-48 hours.

-

Workup: After cooling to room temperature, extract the organic layer and wash it sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Purification: Concentrate the crude product under reduced pressure. Purify the resulting solid by column chromatography on silica gel, eluting with a solvent system such as a gradient of hexane and ethyl acetate.[6] Further purification can be achieved by recrystallization from a suitable solvent mixture (e.g., ethanol/chloroform) to yield the pure product.[7][8]

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and byproducts.

Physicochemical Properties

Solubility

While specific quantitative solubility data for 9,10-bis(4-aminophenyl)anthracene is not extensively reported, its solubility profile can be inferred from its structure and data on related compounds. As a large, nonpolar aromatic core with polar amino groups, its solubility is expected to be moderate in common organic solvents.

Qualitative Solubility Profile (Predicted):

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar | Low to Moderate | The large aromatic surface area allows for van der Waals interactions with solvents like hexane and toluene. |

| Polar Aprotic | Moderate to High | Solvents like THF, DMF, and DMSO can interact with both the aromatic rings and the amino groups. |

| Polar Protic | Low | The amino groups can form hydrogen bonds, but the large nonpolar core limits solubility in solvents like water and methanol. |

Note: Experimental verification is recommended for specific applications.

Thermal Stability

Expected Thermal Properties:

| Parameter | Predicted Value/Range | Analytical Technique |

| Melting Point (Tₘ) | > 250 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Tₔ) | > 300 °C | Thermogravimetric Analysis (TGA) |

Experimental Protocol: Thermal Analysis

-

TGA: Place a small sample (5-10 mg) in an alumina crucible. Heat the sample under a nitrogen atmosphere from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The decomposition temperature is typically determined as the temperature at which 5% weight loss occurs.

-

DSC: Place a small sample (2-5 mg) in a sealed aluminum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point, cool it down, and then heat it again to observe any phase transitions, including the melting point (Tₘ) and glass transition temperature (T₉).

Optical and Electrochemical Properties

The extended π-conjugation and the presence of electron-donating amino groups in 9,10-bis(4-aminophenyl)anthracene give rise to distinct optical and electrochemical properties.

Photophysical Properties

The aminophenyl substituents are known to cause a red-shift in both the absorption and emission spectra of the anthracene core due to the extension of the π-system and intramolecular charge transfer (ICT) character.[11]

Expected Photophysical Properties:

| Parameter | Predicted Value/Range | Analytical Technique |

| Absorption Maximum (λₘₐₓ) | 400 - 450 nm | UV-Vis Spectroscopy |

| Emission Maximum (λₑₘ) | 450 - 500 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (Φբ) | Moderate to High | Integrating Sphere Measurement |

Experimental Protocol: Spectroscopic Analysis

-

UV-Vis Spectroscopy: Prepare dilute solutions of the compound in various solvents (e.g., cyclohexane, THF, acetonitrile). Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).

-

Fluorescence Spectroscopy: Excite the solutions at their absorption maximum (λₘₐₓ) and record the emission spectra. The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Electrochemical Properties

The electrochemical behavior of 9,10-bis(4-aminophenyl)anthracene is crucial for its application in electronic devices, as it determines the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Arylamines are generally known to be electrochemically active and can undergo reversible oxidation.[12][13]

Electrochemical Analysis Workflow:

Caption: Workflow for determining HOMO/LUMO levels via cyclic voltammetry.

Experimental Protocol: Cyclic Voltammetry

-

Solution Preparation: Dissolve the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Measurement: Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode. Record the cyclic voltammogram by scanning the potential to observe the oxidation and reduction peaks.

-

Data Analysis: Determine the onset oxidation potential (Eₒₓ) from the voltammogram. The HOMO energy level can be estimated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

-

HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

-

The LUMO level can then be estimated from the HOMO level and the optical bandgap (E₉) obtained from the onset of the UV-Vis absorption spectrum:

- LUMO (eV) = HOMO + E₉

Structural Properties

Applications

The chemical properties of 9,10-bis(4-aminophenyl)anthracene make it a highly attractive material for several advanced applications:

-

Organic Electronics: Its favorable HOMO energy level, good thermal stability, and high fluorescence efficiency make it an excellent candidate for use as a hole-transporting material and an emissive layer in OLEDs.[1][3][18]

-

Perovskite Solar Cells: The ability to efficiently transport holes and form stable interfaces with the perovskite layer suggests its potential to enhance the efficiency and longevity of perovskite solar cells.[2]

-

Fluorescent Probes: The sensitivity of its fluorescence to the local environment, a characteristic of many amino-substituted aromatic compounds, opens up possibilities for its use as a sensor for ions or biomolecules.

Conclusion

9,10-bis(4-aminophenyl)anthracene is a promising organic semiconductor with a rich set of chemical properties that are yet to be fully explored. This technical guide has provided a comprehensive overview based on established principles and data from analogous compounds. Further experimental investigation into the specific properties of this molecule will undoubtedly unlock its full potential in a wide range of scientific and technological applications.

References

-

(2022-03-18). Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. Retrieved from [Link]

-

(2020-09-06). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved from [Link]

-

(2013-04-03). Electrochemical C-H amination: synthesis of aromatic primary amines via N-arylpyridinium ions. PubMed. Retrieved from [Link]

-

(2011-02-28). Electrochemical degradation of aromatic amines on BDD electrodes. PubMed. Retrieved from [Link]

-

(2023-09-22). Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics. ACS Omega - ACS Publications. Retrieved from [Link]

-

(2022-08-04). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers. Retrieved from [Link]

-

(2023-05-24). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. MDPI. Retrieved from [Link]

-

(n.d.). 9,10-Distyrylanthracene | C30H22 | CID 15074032 - PubChem. NIH. Retrieved from [Link]

-

(2002-03-01). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Semantic Scholar. Retrieved from [Link]

-

(2002). Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. Lookchem. Retrieved from [Link]

-

(n.d.). Solubility of Anthracene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory: Polycyclic Aromatic Compounds. Taylor & Francis. Retrieved from [Link]

-

(n.d.). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. AIP Publishing. Retrieved from [Link]

-

(n.d.). Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data. PubMed. Retrieved from [Link]

-

(n.d.). Anthracene-arylamine hole transporting materials for perovskite solar cells.. Semantic Scholar. Retrieved from [Link]

-

(2022-10-19). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Retrieved from [Link]

-

(n.d.). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis. Retrieved from [Link]

-

(2015-01-01). Crystal structure of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene. LSU Scholarly Repository. Retrieved from [Link]

-

(2015-01-01). Crystal structure of 9,10-bis(1,3-dithiol-2-ylidene). PubMed Central. Retrieved from [Link]

-

(n.d.). Electrochemical Amination of Unsaturated and Aromatic Compounds. ResearchGate. Retrieved from [Link]

-

(n.d.). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene | The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]

-

(n.d.). Photophysical Properties of Anthracene Derivatives. MDPI. Retrieved from [Link]

-

(n.d.). Cyclic arylamines as hole transport materials with high thermal stability for efficient electroluminescence. ResearchGate. Retrieved from [Link]

-

(n.d.). Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. PMC - NIH. Retrieved from [Link]

-

(2024-07-26). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. PMC - PubMed Central. Retrieved from [Link]

-

(n.d.). Recent advances in the syntheses of anthracene derivatives. PMC - NIH. Retrieved from [Link]

-

(2023-09-20). 24.4 Basicity of Arylamines - Organic Chemistry | OpenStax. Retrieved from [Link]

-

(n.d.). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. PubMed Central. Retrieved from [Link]

-

(2018-05-08). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Retrieved from [Link]

-

(n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

(n.d.). Purification of naphthalene from eutectic mixture by continuous column crystallization. ResearchGate. Retrieved from [Link]

-

(n.d.). The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. UTC Scholar. Retrieved from [Link]

-

(n.d.). High Stability and Properties of Adsorbed Polycyclic Aromatic Hydrocarbons (PAHs) onto Phosphorene: An atomistic DFT study. ResearchGate. Retrieved from [Link]

-

(n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. Retrieved from [Link]

-

(n.d.). Boosting redox electrochemistry of aromatic imide polymers by coupling with a sulfur-heterocyclic ring for advanced all-organic aqueous magnesium-ion batteries. Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

-

(n.d.). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. Retrieved from [Link]

-

(n.d.). Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. RSC Publishing. Retrieved from [Link]

-

(2024-06-10). Utilization of Anthracene-Functionalized Poly(2-oxazolines) as a Dispersant of Carbon Black in Water and Dodecane | Macromolecules. ACS Publications. Retrieved from [Link]

-

(n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. MDPI. Retrieved from [Link]

-

(2022-11-22). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10- diylbis(ethyne-2,1-diyl. CNR-IRIS. Retrieved from [Link]

-

(n.d.). Synthesis and photophysical and preliminary investigation of the dye-sensitized solar cells properties of functionalized anthracenyl. Indian Academy of Sciences. Retrieved from [Link]

-

(n.d.). Crystal structure of 4-(anthracen-9-yl)pyridine. PMC - NIH. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide [mdpi.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Electrochemical degradation of aromatic amines on BDD electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 9,10-Distyrylanthracene | C30H22 | CID 15074032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. repository.lsu.edu [repository.lsu.edu]

- 17. Crystal structure of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline (CAS 106704-35-2): A Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline (CAS 106704-35-2), a molecule of significant interest in materials science and drug development. In the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a comprehensive interpretation of its expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecular structure and functional group analysis of this complex aromatic amine.

Introduction: Unveiling the Molecular Architecture

4-[10-(4-Aminophenyl)anthracen-9-yl]aniline, also known as 4,4'-(9,10-anthracenediyl)bis-benzenamine, is a polycyclic aromatic amine with a molecular formula of C₂₆H₂₀N₂ and a molecular weight of 360.45 g/mol .[1][2][3] Its structure, featuring a central anthracene core substituted with two p-aminophenyl groups, suggests potential applications in the development of novel organic electronic materials, fluorescent probes, and as a scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its electronic and structural properties.

This guide will delve into the predicted ¹H and ¹³C NMR spectra, providing a basis for structural elucidation. Furthermore, an in-depth analysis of the expected FT-IR spectrum will be presented, highlighting the vibrational modes characteristic of its constituent functional groups.

Disclaimer: The NMR and FT-IR spectral data presented in this guide are predicted based on computational models and analysis of structurally similar compounds. While these predictions offer valuable insights, they should be corroborated with experimental data for absolute validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For a compound with the complexity of CAS 106704-35-2, both ¹H and ¹³C NMR are crucial for a comprehensive structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with signals corresponding to the aromatic protons of the anthracene and aminophenyl moieties, as well as the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino groups and the anisotropic effects of the fused aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 8.0 | Multiplet | 8H | Anthracene protons | Protons on the anthracene core are expected in the downfield aromatic region. |

| ~ 6.8 - 7.2 | Multiplet | 8H | Aminophenyl protons | The electron-donating amino group shifts the attached phenyl protons upfield relative to unsubstituted benzene. |

| ~ 3.5 - 5.0 | Broad Singlet | 4H | -NH₂ protons | Amine protons typically appear as a broad signal due to quadrupole broadening and exchange. The chemical shift can be concentration and solvent dependent.[4] |

Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is recommended for acquiring the ¹H NMR spectrum. This is because the amine protons are more likely to be observed as distinct signals rather than exchanging with the solvent, as might occur in protic solvents. Furthermore, the high solubility of many aromatic compounds in DMSO is advantageous.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. Due to the molecule's symmetry, fewer than 26 signals may be observed.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 150 | C-NH₂ (Aminophenyl) | The carbon directly attached to the electron-donating nitrogen atom is significantly deshielded. |

| ~ 130 - 140 | Quaternary Anthracene Carbons | The carbons at the 9 and 10 positions of the anthracene core, bonded to the phenyl rings, will be in this region. |

| ~ 125 - 130 | Aromatic CH (Anthracene & Aminophenyl) | The majority of the protonated aromatic carbons are expected in this range. |

| ~ 115 - 120 | Aromatic CH (ortho to -NH₂) | The ortho carbons to the amino group are expected to be shifted upfield due to the strong electron-donating effect. |

Field-Proven Insight: For complex aromatic systems, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic rings, aiding in the assignment of the multiplet signals. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of CAS 106704-35-2 in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: A generalized workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a unique "fingerprint" of the molecule's vibrational modes.

Predicted FT-IR Spectral Data

The FT-IR spectrum of CAS 106704-35-2 is expected to be dominated by absorptions arising from the N-H bonds of the primary amine groups and the C-H and C=C bonds of the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Rationale |

| 3450 - 3300 | Medium-Strong | N-H symmetric & asymmetric stretching | Primary Aromatic Amine | The presence of two bands in this region is characteristic of a primary amine (-NH₂). For aniline, these appear around 3433 and 3356 cm⁻¹.[5] |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching | Aromatic Ring | These absorptions are typical for sp² C-H bonds. |

| 1620 - 1580 | Medium-Strong | N-H scissoring (bending) | Primary Amine | This bending vibration is a key indicator of a primary amine. Aniline shows a band at 1619 cm⁻¹.[6] |

| 1600 - 1450 | Medium-Strong | C=C stretching | Aromatic Ring | Multiple bands are expected in this region due to the vibrations of the aromatic rings. |

| 1335 - 1250 | Strong | C-N stretching | Aromatic Amine | The C-N stretch in aromatic amines is typically strong and appears at a higher wavenumber than in aliphatic amines.[6] |

| 900 - 670 | Strong | C-H out-of-plane bending | Aromatic Ring | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

Experimental Protocol: FT-IR Spectroscopy

As CAS 106704-35-2 is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method would be suitable for analysis.

ATR-FTIR Protocol:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Sample Scan: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: A streamlined workflow for ATR-FT-IR analysis.

Conclusion: A Predictive Spectroscopic Portrait

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 4-[10-(4-Aminophenyl)anthracen-9-yl]aniline (CAS 106704-35-2). The predicted ¹H and ¹³C NMR data, in conjunction with the anticipated FT-IR absorption bands, create a comprehensive spectroscopic "fingerprint" for this molecule. The provided protocols offer a standardized approach for the experimental acquisition of this data. For researchers working with this compound or similar structures, this guide serves as a valuable reference for structural verification and quality control, emphasizing the synergy of predictive data and established spectroscopic principles. It is the author's hope that this guide will facilitate further research and application of this intriguing molecule, with the ultimate goal of experimental validation of the data presented herein.

References

-

Lead Sciences. (n.d.). 4,4'-(9,10-Anthracenediyl)bis[benzenamine]. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

NIST. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR: amines. Retrieved from [Link]

Sources

Molecular structure of 4,4'-(anthracene-9,10-diyl)dianiline

An In-Depth Technical Guide to the Molecular Structure of 4,4'-(anthracene-9,10-diyl)dianiline

Introduction

Derivatives of anthracene have garnered significant attention in the fields of materials science and organic electronics due to their unique photophysical and electronic properties.[1][2] Modifications at the 9 and 10 positions of the anthracene core are of particular interest as they allow for the fine-tuning of the molecule's characteristics, leading to applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and fluorescent probes.[1][2][3] This guide provides a comprehensive technical overview of the molecular structure of a specific derivative, 4,4'-(anthracene-9,10-diyl)dianiline. While direct experimental data for this exact molecule is not extensively published, this document, intended for researchers and drug development professionals, will detail the established synthetic methodologies, in-depth structural characterization techniques, and predicted properties based on well-understood principles and data from closely related analogues.

The core structure of 4,4'-(anthracene-9,10-diyl)dianiline consists of a central anthracene unit with aniline groups attached at the 9 and 10 positions. This arrangement is expected to result in a molecule with a highly conjugated π-system, leading to interesting optical and electronic properties. The presence of the terminal amino groups on the phenyl rings also provides sites for further functionalization, making it a versatile building block for more complex supramolecular structures or polymers.

I. Synthesis of 4,4'-(anthracene-9,10-diyl)dianiline

The most logical and efficient synthetic route to 4,4'-(anthracene-9,10-diyl)dianiline is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method is widely used for the formation of C-C bonds between aromatic rings and offers high yields and functional group tolerance.[4][5][6] The proposed synthesis involves the reaction of 9,10-dibromoanthracene with a suitable aminophenylboronic acid derivative.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for the synthesis of 9,10-diarylanthracene derivatives.[5][7]

Reactants:

-

9,10-dibromoanthracene

-

4-aminophenylboronic acid hydrochloride

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent mixture (e.g., Toluene, ethanol, and water)

Step-by-Step Methodology:

-

Reaction Setup: A three-necked round-bottom flask is charged with 9,10-dibromoanthracene, 4-aminophenylboronic acid hydrochloride (2.2 equivalents), and potassium carbonate (4 equivalents).

-

Solvent Addition: A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added to the flask.

-

Catalyst Introduction: The palladium catalyst (e.g., 5 mol%) is added to the reaction mixture.

-

Inert Atmosphere: The flask is fitted with a condenser and purged with an inert gas (e.g., argon or nitrogen).

-

Reaction Conditions: The mixture is heated to reflux (typically around 90-100 °C) with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4,4'-(anthracene-9,10-diyl)dianiline.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of 4,4'-(anthracene-9,10-diyl)dianiline.

II. Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure of 4,4'-(anthracene-9,10-diyl)dianiline.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of atoms in a molecule.[8]

Expected ¹H NMR Spectral Features:

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple. The protons on the anthracene core and the aniline rings will appear as distinct signals.

-

Aniline Protons: Two doublets in the aromatic region, corresponding to the protons ortho and meta to the amino group.

-

Anthracene Protons: Signals corresponding to the protons on the outer rings of the anthracene core.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Anthracene Carbons: Signals for the quaternary carbons at the 9 and 10 positions, as well as signals for the other aromatic carbons of the anthracene core.

-

Aniline Carbons: Signals for the carbon atoms of the aniline rings, including the carbon attached to the amino group and the carbon attached to the anthracene core.

Table of Predicted NMR Chemical Shifts:

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline H (ortho to NH₂) | ~6.7-7.0 | - |

| Aniline H (meta to NH₂) | ~7.2-7.5 | - |

| Anthracene H | ~7.4-8.0 | - |

| Aniline C (ipso to NH₂) | - | ~145-150 |

| Aniline C (ortho to NH₂) | - | ~115-120 |

| Aniline C (meta to NH₂) | - | ~128-132 |

| Aniline C (ipso to Anthracene) | - | ~130-135 |

| Anthracene C (9,10) | - | ~135-140 |

| Anthracene C (other) | - | ~125-130 |

B. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is expected to provide a molecular formula that matches C₂₆H₂₀N₂.[9]

C. Single-Crystal X-ray Diffraction

The most definitive method for determining the three-dimensional molecular structure is single-crystal X-ray diffraction. This technique will provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Based on the structures of similar 9,10-disubstituted anthracenes, it is anticipated that the phenyl rings will be twisted with respect to the plane of the anthracene core due to steric hindrance.[3]

Diagram of the Molecular Structure Determination Workflow:

Caption: Workflow for the determination of the molecular structure.

III. Predicted Physicochemical Properties

The molecular structure of 4,4'-(anthracene-9,10-diyl)dianiline suggests several key physicochemical properties.

A. Photophysical Properties

The extended π-conjugation across the anthracene core and the aniline rings is expected to give rise to strong absorption and emission in the UV-visible region.[10][11]

-

UV-vis Absorption: The molecule is predicted to exhibit strong absorption bands in the near-UV and visible regions, characteristic of the S₀ → S₁ electronic transition of the anthracene chromophore.

-

Fluorescence: Excitation of the molecule is expected to result in strong fluorescence, likely in the blue or green region of the visible spectrum. The amino groups may influence the photoluminescence quantum yield.

B. Thermal Properties

The thermal stability of the compound can be assessed using thermogravimetric analysis (TGA). For many 9,10-disubstituted anthracene derivatives, high thermal stability is observed, with decomposition temperatures often exceeding 300 °C.[12][13][14] A similar high thermal stability is anticipated for 4,4'-(anthracene-9,10-diyl)dianiline, which is a desirable property for applications in electronic devices.

IV. Potential Applications

The predicted properties of 4,4'-(anthracene-9,10-diyl)dianiline make it a promising candidate for several applications.

-

Organic Light-Emitting Diodes (OLEDs): Its anticipated strong fluorescence and high thermal stability make it a potential component in the emissive layer of OLEDs.[2]

-

Monomer for Functional Polymers: The diamino functionality allows for its use as a monomer in the synthesis of polyimides or other high-performance polymers, potentially imparting desirable optical and electronic properties to the resulting materials.

-

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The rigid structure and reactive amine groups make it a suitable building block for the construction of porous crystalline materials like COFs and MOFs, which have applications in gas storage, catalysis, and sensing.[15]

-

Fluorescent Probes: The sensitivity of the fluorescence of amino-substituted aromatic compounds to their local environment suggests that this molecule could be explored as a fluorescent probe for sensing applications.

V. Conclusion

4,4'-(anthracene-9,10-diyl)dianiline is a molecule of significant interest due to its potential for unique photophysical and electronic properties. While direct experimental data is limited, this guide has provided a comprehensive overview of its likely molecular structure, a robust synthetic strategy, and a detailed plan for its structural and physicochemical characterization based on well-established knowledge of related anthracene derivatives. The predicted properties of this compound suggest its potential for a range of applications in materials science and organic electronics. Further experimental investigation is warranted to fully elucidate the properties of this promising molecule.

References

-

Novelli, V., D'Annibale, A., Casano, F., Latini, A., & Romagnoli, L. (2025). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2025, M1998. [Link]

-

Malanga, M., et al. (2022). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide (C30H22N2)3Bi4I18, an Air, Water, and Thermally Stable 0D Hybrid Perovskite with High Photoluminescence Efficiency. ACS Applied Electronic Materials, 4(12), 5896-5905. [Link]

-

Malanga, M., et al. (2022). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide C30H22N2Pb2I6: A Highly Luminescent, Chemically and Thermally Stable One-Dimensional Hybrid Iodoplumbate. Chemistry of Materials, 34(11), 5036-5046. [Link]

-

PubChem. (n.d.). Benzenamine, 4,4'-(9,10-anthracenediyl)bis-. Retrieved from [Link]

-

Kotha, S., & Misra, S. (2015). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Request PDF. [Link]

-

Oyama, K., & Johnson, A. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. DigitalCommons@CSP. [Link]

-

Gite, V. V., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3534-3543. [Link]

-

Zhang, Y., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Chemical Physics, 135(2), 024504. [Link]

-

Samuel, I. D. W., & Turnbull, G. A. (2014). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 2(35), 7183-7190. [Link]

-

ATB (Automated Topology Builder). (n.d.). 4,4′-methylenedianiline. Retrieved from [Link]

-

Liu, Q.-X., et al. (2019). Supporting Information Preparation of anthracene-based tetraperimidine hexafluorophosphate and selective recognition of chromium. Beilstein Journals. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization | MDPI [mdpi.com]

- 8. digitalcommons.csp.edu [digitalcommons.csp.edu]

- 9. Benzenamine, 4,4'-(9,10-anthracenediyl)bis- | C26H20N2 | CID 3089242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.cnr.it [iris.cnr.it]

- 13. 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide C30H22N2Pb2I6: A Highly Luminescent, Chemically and Thermally Stable One-Dimensional Hybrid Iodoplumbate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4,4'-(anthracene-9,10-diyl)dianiline - CD Bioparticles [cd-bioparticles.net]

A Theoretical and Computational Guide to Benzenamine, 4,4'-(9,10-anthracenediyl)bis-: Unraveling its Electronic and Optical Properties

This technical guide provides a comprehensive framework for the theoretical and computational investigation of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-, a molecule of significant interest in the field of organic electronics and materials science. In the absence of extensive dedicated literature on this specific compound, this document serves as a roadmap for researchers, outlining the essential theoretical principles and practical computational workflows required to elucidate its structural, electronic, and photophysical properties. By leveraging established methodologies applied to analogous anthracene derivatives, this guide empowers scientists to conduct a thorough in-silico analysis, from fundamental quantum chemical calculations to the prediction of spectroscopic behavior.

Introduction: The Significance of Amino-Substituted Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) functionalized with electron-donating groups, such as the amino groups in Benzenamine, 4,4'-(9,10-anthracenediyl)bis- (also known as 9,10-bis(4-aminophenyl)anthracene), are a promising class of materials for optoelectronic applications. The interaction between the electron-rich amino substituents and the extended π-system of the anthracene core can lead to unique photophysical properties, including tunable emission wavelengths and high quantum yields. A robust theoretical understanding of these properties is paramount for the rational design of novel materials for organic light-emitting diodes (OLEDs), sensors, and other advanced technologies.

This guide will detail the necessary steps to theoretically characterize Benzenamine, 4,4'-(9,10-anthracenediyl)bis-, providing the rationale behind the selection of computational methods and parameters.

Molecular Structure and Quantum Chemical Calculations

A foundational aspect of understanding a molecule's properties is the accurate determination of its three-dimensional structure and electronic distribution. Density Functional Theory (DFT) has proven to be a powerful and accurate tool for such investigations in a wide range of organic molecules.[1][2]

Geometric Optimization: The First Step to Reality

The initial step in any computational analysis is to determine the molecule's most stable geometry. The choice of the DFT functional and basis set is critical for obtaining accurate results. For polycyclic aromatic systems, the B3LYP functional has demonstrated a good balance between accuracy and computational cost.[3]

Protocol 1: Ground State Geometry Optimization

-

Input Structure Generation: Construct the 3D structure of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- using a molecular builder.

-

Computational Method Selection:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311G(d,p) or a larger basis set for higher accuracy.

-

-

Calculation Type: Geometry Optimization.

-

Solvent Effects (Optional but Recommended): To simulate realistic experimental conditions, incorporate a solvent model such as the Polarizable Continuum Model (PCM). The choice of solvent will depend on the intended application or experimental comparison.

-

Execution and Analysis: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). Analyze the output to confirm that a true energy minimum has been reached (i.e., no imaginary frequencies in a subsequent frequency calculation).

The optimized geometry will reveal key structural parameters such as the dihedral angles between the phenyl rings and the anthracene core, which significantly influence the molecule's electronic properties.

Caption: 2D representation of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-.

Frontier Molecular Orbitals and Electronic Properties

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties.[4]

HOMO-LUMO Analysis: Unveiling the Electronic Landscape

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. For Benzenamine, 4,4'-(9,10-anthracenediyl)bis-, it is expected that the HOMO will have significant contributions from the electron-rich amino groups and the anthracene core, while the LUMO will be predominantly localized on the anthracene moiety.

Protocol 2: Frontier Molecular Orbital Analysis

-

Calculation Type: Single-point energy calculation using the optimized geometry from Protocol 1.

-

Computational Method: Use the same DFT functional and basis set as in the geometry optimization.

-

Output Analysis:

-

Extract the energies of the HOMO and LUMO to calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

-

Visualize the 3D isosurfaces of the HOMO and LUMO orbitals to understand their spatial distribution.

-

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum.[4]

Caption: Workflow for theoretical analysis of molecular properties.

Simulating Spectroscopic Properties

A key advantage of computational chemistry is the ability to predict spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis).

Predicting the UV-Vis Absorption Spectrum

The TD-DFT calculation will provide information about the excited states of the molecule, including their excitation energies and oscillator strengths. These parameters are used to generate a theoretical UV-Vis spectrum.

Protocol 3: UV-Vis Spectrum Simulation

-

Calculation Type: Time-Dependent DFT (TD-DFT).

-

Input Geometry: Use the optimized ground-state geometry.

-

Computational Method: The choice of functional can be crucial for accurate excited-state calculations. Functionals such as CAM-B3LYP or ωB97X-D are often recommended for systems with potential charge-transfer character.

-

Number of States: Request the calculation of a sufficient number of excited states to cover the spectral region of interest.

-

Output Analysis:

-

Extract the excitation energies (which correspond to absorption wavelengths) and oscillator strengths for each electronic transition.

-

Plot the oscillator strength versus wavelength to generate the theoretical UV-Vis spectrum. This can be done using specialized software or a simple plotting program, often applying a Gaussian broadening to each peak to simulate the experimental line shape.

-

The simulated spectrum can then be compared to experimentally measured UV-Vis data to assess the accuracy of the computational model.

Potential Applications and Further Investigations

The theoretical data obtained from these studies can provide valuable insights into the potential applications of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-.

-

Organic Light-Emitting Diodes (OLEDs): The HOMO and LUMO energy levels are crucial for determining the efficiency of charge injection and transport in an OLED device. The predicted emission wavelength (related to the HOMO-LUMO gap) will indicate the color of the emitted light.

-

Sensors: Changes in the electronic and spectroscopic properties of the molecule upon interaction with analytes could be exploited for sensing applications.

-

Drug Development: While less common for this type of molecule, understanding the electronic structure can provide clues about its potential interactions with biological targets.

Further computational studies could explore:

-

Two-photon absorption (TPA) properties: For applications in bio-imaging and photodynamic therapy.

-

Charge transport properties: By calculating reorganization energies and electronic couplings for use in organic semiconductor device modeling.

-

Photodegradation pathways: To assess the material's stability for long-term device applications.

Data Summary

The following table structure should be used to summarize the key quantitative data obtained from the computational studies.

| Parameter | Calculated Value | Computational Method | Basis Set | Solvent Model |

| Ground State Energy | Value (Hartree) | B3LYP | 6-311G(d,p) | PCM (e.g., Toluene) |

| HOMO Energy | Value (eV) | B3LYP | 6-311G(d,p) | PCM (e.g., Toluene) |

| LUMO Energy | Value (eV) | B3LYP | 6-311G(d,p) | PCM (e.g., Toluene) |

| HOMO-LUMO Gap | Value (eV) | B3LYP | 6-311G(d,p) | PCM (e.g., Toluene) |

| Dipole Moment | Value (Debye) | B3LYP | 6-311G(d,p) | PCM (e.g., Toluene) |

| λmax (UV-Vis) | Value (nm) | CAM-B3LYP | 6-311G(d,p) | PCM (e.g., Toluene) |

| Oscillator Strength (f) | Value | CAM-B3LYP | 6-311G(d,p) | PCM (e.g., Toluene) |

Conclusion

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-. By following the detailed protocols, researchers can gain a fundamental understanding of its structural, electronic, and optical properties. This knowledge is crucial for guiding the synthesis of new materials and for the rational design of next-generation organic electronic devices. The synergy between computational prediction and experimental validation is key to accelerating innovation in this exciting field.

References

- This section should be populated with the full citations of the sources referenced in the text, including titles, sources, and clickable URLs for verific

Sources

A Strategic Guide to the Electrochemical Characterization of Perindopril (CAS 106704-35-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perindopril (CAS 106704-35-2) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor crucial for managing hypertension and heart failure.[1] While its pharmacological and chromatographic analysis is well-documented, a comprehensive guide on its electrochemical characterization is notably absent in the public literature. This whitepaper serves as an in-depth technical guide, adopting the perspective of a Senior Application Scientist to outline a strategic, first-principles approach to this challenge. We address the inherent difficulty that Perindopril, lacking easily oxidizable or reducible moieties, is not directly electroactive. Therefore, this guide focuses on robust, validated strategies for indirect electrochemical analysis. We detail the causality behind experimental choices, from initial voltammetric scouting to the development of a sensitive quantification method based on complexation with an electroactive probe. This document provides not just procedural steps but a complete methodological framework, including detailed protocols, data interpretation, and advanced techniques, designed to empower researchers in pharmaceutical development and quality control to successfully characterize this and other non-electroactive molecules.

Introduction: The Analytical Challenge of Perindopril

Perindopril is a pro-drug that is metabolized in the body to its active form, perindoprilat.[2] It functions by inhibiting the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin system that regulates blood pressure.[3][4] The chemical structure of Perindopril, chemically known as (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-octahydro-1H-indole-2-carboxylic acid, is primarily composed of saturated aliphatic and heterocyclic rings, along with secondary amine, ester, and carboxylic acid functional groups.[5]

From an electrochemical standpoint, this structure presents a significant challenge. None of these functional groups are readily oxidized or reduced within the conventional potential windows of standard electrode materials like glassy carbon, gold, or platinum. Consequently, direct electrochemical detection methods are not feasible. This reality necessitates a shift in strategy from direct measurement to indirect characterization and quantification.

This guide is structured to walk the researcher through a logical and scientifically rigorous workflow, from initial structural assessment to the development of a fully validated analytical method suitable for pharmaceutical applications.

Foundational Strategy: From Direct Scouting to Indirect Detection

The core of our strategy is to first confirm the absence of direct electrochemical activity and then systematically develop an indirect method. This approach ensures that all analytical assumptions are validated experimentally.

Initial Hypothesis and Verification: Scouting with Cyclic Voltammetry (CV)

Expert Rationale: Before investing in complex method development, it is imperative to experimentally verify the hypothesis that Perindopril is not directly electroactive. Cyclic Voltammetry (CV) is the quintessential tool for this purpose. It allows for a rapid scan of a wide potential range to probe for any redox events (oxidation or reduction peaks) associated with the analyte.[6] The absence of distinct peaks attributable to Perindopril across a broad potential window on various electrode surfaces would provide the necessary evidence to proceed with indirect methods.

Workflow: Strategic Approach to Perindopril's Electrochemical Analysis

Caption: A strategic workflow for the electrochemical analysis of a non-electroactive compound.

The Principle of Indirect Detection via Complexation

Expert Rationale: Since Perindopril itself is silent, we must make it "speak" by interacting it with a species that is electrochemically active. The carboxylic acid and secondary amine groups in Perindopril are excellent ligands for metal ions. This provides a powerful analytical handle. By introducing a known concentration of an electroactive metal ion, such as Copper (II), into the solution, Perindopril will form a coordination complex.

The formation of this [Perindopril-Cu(II)] complex alters the electrochemical properties of the Cu(II) ion. The free Cu(II) ion has a characteristic reduction peak. When complexed with Perindopril, this peak will either shift in potential or decrease in magnitude because the complex has different diffusion and redox properties than the free ion. This change in the Cu(II) signal is directly proportional to the concentration of Perindopril, forming the basis of a quantitative method.

Concept: Indirect Detection via Metal Ion Complexation

Caption: The principle of indirect electrochemical detection through complex formation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with built-in checks and rationale for each step.

Protocol 1: Scouting with Cyclic Voltammetry (CV)

-

Objective: To confirm the absence of direct redox activity of Perindopril.

-

Instrumentation & Electrodes:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode (WE): Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry.

-

Reference Electrode (RE): Ag/AgCl (3M KCl).

-

Counter Electrode (CE): Platinum wire.

-

-

-

Reagent Preparation:

-

Supporting Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4. Prepare using high-purity water.

-

Analyte Stock Solution: 10 mM Perindopril in the supporting electrolyte.

-

-

Procedure: a. Record a CV of the blank supporting electrolyte from -1.0 V to +1.2 V vs. Ag/AgCl at a scan rate of 100 mV/s. This establishes the baseline and the usable potential window. b. Add Perindopril stock solution to the cell to achieve a final concentration of 1 mM. c. Record the CV under the same conditions. d. Compare the voltammogram from step (c) to the blank in step (a).

-

Expected Outcome & Trustworthiness Check: The voltammogram with Perindopril should show no new peaks compared to the blank. Any observed peaks would invalidate the primary hypothesis and require re-evaluation.

Protocol 2: Quantitative Analysis using Differential Pulse Voltammetry (DPV)

-

Objective: To quantify Perindopril concentration by monitoring its effect on the Cu(II) reduction peak.

-

Rationale for DPV: Differential Pulse Voltammetry (DPV) is chosen over CV for quantification due to its superior sensitivity and better resolution, achieved by minimizing the contribution of non-faradaic (charging) current.[6]

-

Instrumentation & Electrodes: Same as Protocol 1.

-

Reagent Preparation:

-

Supporting Electrolyte: 0.1 M Acetate Buffer, pH 5.0. (Slightly acidic pH can enhance complex stability).

-

Electroactive Probe: 10 mM Copper (II) Sulfate (CuSO₄) stock solution.

-

Analyte Standards: Prepare a series of Perindopril standard solutions (e.g., 1 µM to 100 µM) in the supporting electrolyte.

-

-

Procedure: a. To the electrochemical cell containing acetate buffer, add CuSO₄ stock solution to a final concentration of 100 µM. b. Record a DPV scan from +0.2 V to -0.6 V vs. Ag/AgCl. A clear reduction peak for Cu(II) should be observed. c. Sequentially add aliquots of the Perindopril standard solutions to the cell. d. After each addition and a brief equilibration period (e.g., 60 seconds), record a new DPV scan. e. Plot the decrease in the Cu(II) peak current (ΔI) versus the concentration of Perindopril.

-

Self-Validation: The resulting calibration curve should be linear. A strong linear correlation (R² > 0.99) validates that the complexation reaction is stoichiometric and reproducible within the tested concentration range.

Data Presentation & Interpretation

Quantitative data from electrochemical experiments should be structured for clarity and easy comparison.

Table 1: Proposed DPV Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| Initial Potential | +0.2 V | Start at a potential where no reaction occurs. |

| Final Potential | -0.6 V | End well past the Cu(II) reduction potential. |

| Pulse Amplitude | 50 mV | A common value providing a good signal-to-noise ratio. |

| Pulse Width | 50 ms | Balances sensitivity with scan speed. |

| Scan Increment | 4 mV | Provides sufficient data points to define the peak shape. |

| Equilibration Time | 5 s | Allows the system to stabilize before the scan begins. |

Table 2: Hypothetical Method Validation Data (ICH Guidelines)

| Parameter | Target Value | Significance |

| Linearity (R²) | > 0.995 | Ensures a proportional response across the concentration range. |

| Limit of Detection (LOD) | S/N = 3 | The lowest concentration that can be reliably detected. |

| Limit of Quant. (LOQ) | S/N = 10 | The lowest concentration that can be accurately measured. |

| Accuracy (% Recovery) | 98.0 - 102.0% | Confirms the method measures the true value. |

| Precision (% RSD) | < 2.0% | Demonstrates the repeatability and reproducibility of the method. |

Conclusion and Future Directions

This guide establishes a comprehensive framework for the electrochemical characterization of Perindopril (CAS 106704-35-2), a molecule with no direct redox activity. By first confirming its electrochemical silence with cyclic voltammetry and then employing an indirect method based on complexation with Cu(II) ions, a sensitive and robust quantitative method can be developed using differential pulse voltammetry. The principles and protocols outlined herein are not limited to Perindopril but can be adapted for a wide range of non-electroactive pharmaceutical compounds possessing metal-coordinating functional groups.

Future work could explore the development of dedicated electrochemical sensors. This could involve modifying electrode surfaces with specific receptors or molecularly imprinted polymers (MIPs) to achieve direct, reagent-free detection, further enhancing the utility of electrochemistry in pharmaceutical analysis.[7]

References

-

Askar, N. G., El-Alfy, M. A., & El-Wekil, M. M. (2023). Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. BMC Chemistry, 17(1), 64. [Link]

-

Housheh, S., Al-kamarany, M., & Al-kassas, R. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. World Journal of Pharmaceutical Research, 6(4), 1563-1575. [Link]

-

PubChem. (n.d.). Perindopril. National Center for Biotechnology Information. Retrieved from [Link]

-

Walczak, M., et al. (2021). Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. Antioxidants, 10(11), 1795. [Link]

-

Andrew Alliance. (n.d.). ACE Inhibition Assay Protocol. OneLab. Retrieved from [Link]

-

Thuttagunta, M. S., & Karipeddi, R. (2019). Determination of perindopril erbumine by oxidative coupling reaction using 2, 6-dichloroquinone-4-chlorimide. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

-

Alarfaj, N. A., & Al-Abdullah, E. A. (2019). Analytical method for the assay of Perindopril Erbumine in formulations by ion association complex formation using Tropaeolin OOO (TPOOO). Journal of the Serbian Chemical Society, 84(12), 1335-1344. [Link]

-

Handayani, D., et al. (2018). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews, 12(23), 35-41. [Link]

-

Tîlmaciu, C. M., & Găman, A. M. (2024). Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review. Biosensors, 14(3), 133. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. caymanchem.com [caymanchem.com]

- 3. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 5. Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review [mdpi.com]

Thermal stability and degradation of 9,10-bis(4-aminophenyl)anthracene

An In-Depth Technical Guide to the Thermal Stability and Degradation of 9,10-bis(4-aminophenyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-bis(4-aminophenyl)anthracene (BAPA) is a molecule of significant interest, serving as a rigid, fluorescent building block for high-performance polymers, organic electronics, and advanced materials. Its utility is intrinsically linked to its ability to withstand thermal stress during synthesis, processing, and in its final application. This guide provides a comprehensive analysis of the thermal stability and degradation pathways of BAPA. We will delve into the theoretical underpinnings of its stability, present methodologies for its characterization, and propose degradation mechanisms based on established chemical principles and data from related structures.

Introduction: The Structural Significance of 9,10-bis(4-aminophenyl)anthracene

The molecular architecture of 9,10-bis(4-aminophenyl)anthracene is key to its properties. It consists of a planar, aromatic anthracene core substituted at the 9 and 10 positions with aminophenyl groups. This structure imparts a unique combination of rigidity, fluorescence, and chemical reactivity. The thermal stability of BAPA is a critical parameter, as it dictates the processing window for polymers derived from it and the operational limits of devices incorporating it. High thermal stability is essential for applications in demanding environments, such as in aerospace, automotive, and microelectronics.

The aminophenyl groups provide reactive sites for polymerization, typically with dianhydrides to form polyimides, or with other monomers to create a range of high-performance materials. The anthracene core contributes to the high thermal stability and imparts desirable photophysical properties.[1] Understanding the thermal limits of BAPA is therefore paramount for its successful application.

Assessing Thermal Stability: Key Methodologies

The thermal stability of BAPA is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the temperatures at which the material melts, decomposes, and undergoes phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.

-

Sample Preparation:

-

Ensure the BAPA sample is pure and dry. Any residual solvent can cause mass loss at lower temperatures, confounding the results.

-

Weigh approximately 3-5 mg of the sample into an alumina or platinum TGA pan. An accurate initial mass is crucial for quantitative analysis.

-

-

Instrument Setup:

-

Atmosphere: For assessing intrinsic thermal stability, a nitrogen atmosphere (flow rate of 20-50 mL/min) is used to prevent oxidative degradation. To study thermo-oxidative degradation, a similar flow rate of air or oxygen is used.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability before the ramp.

-

Ramp the temperature at a heating rate of 10 °C/min from 30 °C to a final temperature well above the expected decomposition (e.g., 800 °C). A 10 °C/min heating rate is a standard condition that balances resolution and experimental time.

-

-

-

Data Analysis:

-

Onset of Decomposition (Td,onset): The temperature at which significant mass loss begins.

-

Td5% and Td10%: The temperatures at which 5% and 10% mass loss occurs, respectively. These are common metrics for comparing the thermal stability of different materials.

-

Char Yield: The percentage of mass remaining at the end of the experiment, which indicates the tendency of the material to form a thermally stable char.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points (Tm), glass transition temperatures (Tg), and other phase transitions.

-

Sample Preparation:

-

Weigh 2-5 mg of the BAPA sample into a hermetically sealed aluminum DSC pan. Sealing the pan prevents sublimation, which can affect the results.

-

-

Instrument Setup:

-

Atmosphere: A nitrogen atmosphere is typically used to prevent oxidation.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from room temperature to a temperature above the expected melting point (e.g., 300 °C) at 10 °C/min. This removes the thermal history of the sample.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature.

-

Second Heat: Ramp again at 10 °C/min to the final temperature. The data from the second heat is typically used for analysis as it represents the intrinsic properties of the material.

-

-

-

Data Analysis:

-

Melting Point (Tm): The peak temperature of the endothermic melting transition. For a related compound, 9,10-diphenylanthracene, the melting point is around 252.4 °C.[2]

-

Glass Transition Temperature (Tg): A step-like change in the baseline of the DSC curve, indicative of a transition from a glassy to a rubbery state. This is more relevant for amorphous materials or polymers derived from BAPA.

-

Thermal Properties and Degradation

Expected Thermal Stability

-

Decomposition Temperature: Polyimides derived from complex anthracene-containing diamines exhibit very high thermal stability, with 5% weight loss temperatures in the range of 500-550 °C in a nitrogen atmosphere.[3] This suggests that the BAPA moiety itself is highly thermally stable. The decomposition of such polymers is often initiated at the weaker links in the polymer backbone rather than the robust aromatic structures. For the standalone BAPA molecule, the C-N bond between the anthracene core and the phenyl ring is a likely point of initial thermal scission.

-

Melting Point: The melting point of 9,10-diphenylanthracene is reported to be 252.4 °C.[2] Given the structural similarity, the melting point of BAPA is expected to be in a comparable, if not slightly higher, range due to the potential for hydrogen bonding between the amine groups.

Proposed Degradation Pathways

The degradation of 9,10-bis(4-aminophenyl)anthracene can proceed through several pathways, depending on the atmosphere and temperature.

In the absence of oxygen, degradation will proceed through homolytic bond cleavage at the weakest points in the molecule.

Caption: Proposed thermal degradation pathway for BAPA in an inert atmosphere.

The primary point of weakness is likely the C-N bond connecting the aminophenyl groups to the anthracene core. Cleavage of this bond would generate aminophenyl and anthracenyl radicals. These highly reactive species can then recombine to form a cross-linked, thermally stable char.

In the presence of oxygen, the degradation mechanism is more complex and typically occurs at lower temperatures. The amine groups are particularly susceptible to oxidation.

Caption: Proposed thermo-oxidative degradation pathways for BAPA.

-

Oxidation of Amine Groups: Aromatic amines can be oxidized by various pathways to form nitroso, nitro, and azoxy compounds.[4][5] These reactions can lead to chain scission and the formation of volatile byproducts.

-

Oxidation of the Anthracene Core: The anthracene moiety is known to react with singlet oxygen (which can be formed at high temperatures) in a [4+2] cycloaddition reaction to form an endoperoxide.[6][7] This endoperoxide is thermally unstable and can rearrange or decompose, often leading to the formation of anthraquinone-like structures.[8] Further oxidation leads to ring-opening and the formation of smaller volatile molecules like CO, CO₂, and water.

Photodegradation

While not strictly a thermal process, photodegradation is an important consideration for materials that will be exposed to light. Anthracene and its derivatives are known to undergo photodegradation, primarily through the formation of endoperoxides in the presence of air and light.[6][7] This process can occur at ambient temperatures and can lead to a loss of fluorescence and structural integrity over time.

Summary of Thermal Properties

The following table summarizes the expected thermal properties of 9,10-bis(4-aminophenyl)anthracene based on data from structurally similar compounds.

| Property | Expected Value | Method of Determination | Reference (for related compounds) |

| Melting Point (Tm) | ~250-270 °C | DSC | [2] |

| 5% Decomposition Temp. (Td5%) | > 450 °C (in N₂) | TGA | [3][9] |

| 10% Decomposition Temp. (Td10%) | > 500 °C (in N₂) | TGA | [3][9] |

Note: These values are estimations based on related structures and should be confirmed by experimental analysis of pure 9,10-bis(4-aminophenyl)anthracene.

Conclusion and Future Outlook

9,10-bis(4-aminophenyl)anthracene is a robust molecular building block with high intrinsic thermal stability, making it suitable for the synthesis of high-performance materials. Its degradation is highly dependent on the surrounding atmosphere, with oxidative pathways being significant in the presence of air. The primary modes of degradation are proposed to be C-N bond scission under inert conditions and oxidation of both the amine groups and the anthracene core in an oxidative environment.

For drug development professionals, while BAPA itself is not a therapeutic agent, understanding the stability of such aromatic amine structures is crucial, as they are common motifs in pharmaceutical compounds. The degradation pathways outlined here can provide insight into the potential metabolic or stability issues of more complex drug molecules.

Future research should focus on obtaining precise TGA and DSC data for purified 9,10-bis(4-aminophenyl)anthracene and on analyzing the evolved gases during its decomposition to definitively identify the degradation byproducts and validate the proposed mechanisms.

References